2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked via an acetamide group to a pyrazole-thiophene moiety. The benzoxazolone scaffold is known for its electron-deficient aromatic system, which often enhances binding affinity to biological targets, such as enzymes or receptors, through π-π stacking or hydrogen bonding. This structural combination suggests applications in medicinal chemistry, particularly in targeting proteins involved in inflammation or neurological disorders .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(11-22-15-3-1-2-4-16(15)25-18(22)24)19-7-9-21-8-5-14(20-21)13-6-10-26-12-13/h1-6,8,10,12H,7,9,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQAUWSCVPFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of Benzoxazole Core: Starting from 2-aminophenol and an appropriate carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Acetamide Group: Acetylation of the benzoxazole derivative to introduce the acetamide group.
Attachment of the Pyrazole Moiety: Synthesis of the pyrazole derivative, followed by its attachment to the acetamide group through a nucleophilic substitution reaction.
Incorporation of the Thiophene Ring: Introduction of the thiophene ring via a coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction reactions could target the oxo group in the benzoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, thiophene, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can alter the function of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the benzoxazolone-acetamide core but differ in substituents, impacting their physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity: The thiophene group (logP ~2.5) contributes to higher lipophilicity than pyridine (logP ~1.2), favoring blood-brain barrier penetration but possibly reducing solubility .
- Metabolic Stability: Fluorinated analogues () resist oxidative metabolism better than the target compound, which lacks fluorine. The thiophene’s sulfur may increase susceptibility to CYP450-mediated oxidation .
Unresolved Data Gaps
- Melting points, solubility, and in vivo efficacy data for the target compound are absent in the provided evidence. In contrast, PBPA () has documented in vitro binding data, underscoring the need for further characterization of the target .
Biological Activity
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by detailed data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 269.30 g/mol. The structure features a benzoxazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxazole derivatives, including the target compound. The following table summarizes the inhibition zones observed against various pathogens:
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide | 12 | 11 | 10 | 9 | 13 |
| Ofloxacin | 17 | 16 | 16 | - | - |
| Ketoconazole | - | - | - | 20 | 30 |
The compound exhibited moderate antibacterial activity, particularly against E. coli and S. aureus .
Anticancer Activity
Research indicates that compounds with oxazole structures can inhibit cancer cell proliferation. In a study focusing on various oxazole derivatives, significant cytotoxic effects were reported against human cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspase pathways.
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with signaling pathways crucial for cancer cell growth and metastasis.
- Antioxidant Properties : The presence of thiophene rings contributes to its antioxidant capacity, which may protect cells from oxidative stress.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including our target compound, against several bacterial strains. Results demonstrated that at concentrations ranging from 50 to 200 µg/ml, the compound significantly inhibited microbial growth compared to control groups .
Research on Cancer Cell Lines
In vitro studies using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound induces apoptosis in cancer cells .
Q & A
Q. Table 1: Key Optimization Parameters
| Parameter | Example Values/Techniques | Purpose |
|---|---|---|
| Catalyst | NaHSO4-SiO2 | Enhances selectivity and yield |
| Solvent | Acetic acid | Facilitates proton transfer |
| Temperature | 80°C (reflux) | Accelerates reaction kinetics |
| Monitoring Method | TLC (hexane:ethyl acetate = 3:1) | Tracks intermediate formation |
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, pyrazole and thiophene protons appear as distinct multiplets in δ 7.0–8.5 ppm .
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
How can cocrystallization strategies improve its solid-state properties?
Advanced Research Question
Methodological Answer:
Cocrystallization with hydrogen-bond donors (e.g., 2-aminobenzothiazole) can enhance solubility and stability. Steps include:
Coformer Selection : Prioritize molecules with complementary hydrogen-bonding sites (e.g., -NH2 groups) .
Solvent Evaporation : Dissolve the compound and coformer in a 1:1 molar ratio in ethanol, then slowly evaporate to form cocrystals .
PXRD Analysis : Verify cocrystal formation via distinct diffraction patterns compared to individual components .
What computational methods predict its biological activity?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding with targets (e.g., kinases or GPCRs). Thiophene and pyrazole moieties often interact with hydrophobic pockets .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for SAR analysis .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .
How can statistical design of experiments (DoE) improve reaction scalability?
Basic Research Question
Methodological Answer:
DoE minimizes trials while maximizing data quality. For example:
- Factorial Design : Vary temperature (70–90°C), catalyst loading (5–15 mol%), and solvent volume (50–100 mL) to identify optimal conditions .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., yield vs. stirring rate) .
Q. Table 2: DoE Variables for Pilot-Scale Synthesis
| Variable | Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 70–90°C | ±15% |
| Catalyst Loading | 5–15 mol% | ±22% |
| Stirring Rate | 300–600 rpm | ±8% |
How can structural contradictions in structure-activity relationships (SAR) be resolved?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Strategies include:
Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., IC50) and cell-based viability assays .
Crystallography : Resolve 3D structures via X-ray diffraction to confirm binding modes (e.g., hydrogen bonds between the oxazole ring and Arg residues) .
Meta-Analysis : Compare published SAR data for thiophene-pyrazole hybrids to identify consensus pharmacophores .
What role do non-covalent interactions play in its crystallographic packing?
Advanced Research Question
Methodological Answer:
X-ray crystallography reveals:
- Hydrogen Bonds : N-H···O=C interactions between acetamide and oxazole groups stabilize the lattice .
- π-π Stacking : Thiophene and pyrazole rings align face-to-face (3.5–4.0 Å spacing) .
- Van der Waals Forces : Methyl groups contribute to hydrophobic packing .
Figure 1 : Packing diagram highlighting intermolecular interactions (derived from ).
How can reaction pathways be redesigned using computational tools?
Advanced Research Question
Methodological Answer:
The ICReDD framework combines:
Reaction Path Search : Use GRRM or AFIR methods to explore alternative mechanisms (e.g., cyclization vs. dimerization) .
Machine Learning : Train models on existing reaction databases to predict feasible intermediates .
Feedback Loops : Integrate experimental kinetic data to refine transition-state calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
